molecular formula C15H16O2 B008488 3-(3-Phenoxyphenyl)propan-1-ol CAS No. 106797-69-7

3-(3-Phenoxyphenyl)propan-1-ol

Cat. No. B008488
CAS RN: 106797-69-7
M. Wt: 228.29 g/mol
InChI Key: KAZMRBRDDGQJGV-UHFFFAOYSA-N
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Description

3-(3-Phenoxyphenyl)propan-1-ol, also known as PPOH, is an organic compound that belongs to the class of secondary alcohols. It is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. PPOH has gained significant attention in the scientific community due to its potential applications in various fields such as chemical synthesis, drug discovery, and material sciences.

properties

IUPAC Name

3-(3-phenoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h1-4,6,8-10,12,16H,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZMRBRDDGQJGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472358
Record name Benzenepropanol,3-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106797-69-7
Record name Benzenepropanol,3-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Lithium aluminium hydride (60 cm3 of a 1M solution in tetrahydrofuran) was added dropwise over a period of 10 minutes to a stirred solution of methyl 3-(3-phenoxyphenyl)propanoate (25.6 g) in tetrahydrofuran (30 cm3) whilst the temperature was maintained at 0° C. by external cooling. Stirring was continued for a further 45 minutes after which the mixture was allowed to warm up to the ambient temperature (ca. 22° C.). Iced water was added carefully to the mixture which was then acidified with dilute hydrochloric acid at pH2. The mixture was diluted with saturated sodium chloride solution and extracted with diethyl ether (×4) and with ethyl acetate. The combined extracts were dried over anhydrous sodium sulphate and concentrated by evaporation of the solvent under reduced pressure to yield 3-(3-phenoxyphenyl)propan-1-ol (22 g, 100% by gas-liquid chromatography) as a colourless oil.
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Synthesis routes and methods II

Procedure details

To a stirred mixture of 7.4 grams (0.196 mole) of lithium aluminum hydride in 300 mL of dry diethyl ether under a nitrogen atmosphere was added 26.2 grams (0.098 mole) of ethyl 3-(3-phenoxyphenyl)acrylate in 300 mL of dry diethyl ether. The addition required 90 minutes to complete, and the reaction mixture was stirred overnight at ambient temperature. It was then cooled in an ice/water bath, and sequentially 14 mL of water, 14 mL of a 15% aqueous solution of sodium hydroxide, and 42 mL of water were all added dropwise. This mixture was filtered, and the filtrate was dried over anhydrous sodium sulfate. After being filtered, the solvent was evaporated under reduced pressure, leaving 21.9 grams of 3-(3-phenoxyphenyl)propanol as an oil. The nmr spectrum was consistent with the proposed structure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-(3-Phenoxyphenyl)propan-1-ol in pharmaceutical research?

A1: 3-(3-Phenoxyphenyl)propan-1-ol serves as a crucial building block in the multi-step synthesis of phosphonosulfonates, specifically BPH-652 []. The research highlights its role as a key intermediate, implying its importance in accessing the final compound with potential therapeutic applications.

Q2: Can you describe the synthetic route used to produce 3-(3-Phenoxyphenyl)propan-1-ol?

A2: The paper outlines a four-step synthesis of 3-(3-Phenoxyphenyl)propan-1-ol starting from 3-phenoxybenzaldehyde []. First, 3-phenoxybenzaldehyde reacts with malonic acid in the presence of piperidine and pyridine to yield (E)-3-(3-phenoxyphenyl)-2-propenoic acid. This intermediate then undergoes esterification with methanol using p-toluenesulfonic acid as a catalyst. The resulting ester is reduced with sodium borohydride to produce 3-(3-Phenoxyphenyl)propan-1-ol. Finally, iodination with iodine and triphenylphosphine, using potassium iodide and imidazole, yields the desired 1-(3-iodopropyl)-3-phenoxy benzene, a direct derivative of 3-(3-Phenoxyphenyl)propan-1-ol. This efficient synthetic route achieves an overall yield of 55.6% [].

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